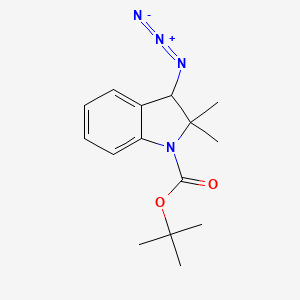

Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-14(2,3)21-13(20)19-11-9-7-6-8-10(11)12(17-18-16)15(19,4)5/h6-9,12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMOPPQGRXZIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)N=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium azide is commonly used for introducing the azido group.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Amino-indole derivatives.

Substitution: Various substituted indole derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate involves its reactivity due to the presence of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Physicochemical Properties

- Molecular Weight: Target compound: Estimated ~298.33 g/mol (C15H18N4O2). 3-Acetyl analog: 259.31 g/mol (C15H17NO3) . Pyrrolidine analog: 307.4 g/mol (C17H25NO4) .

- Stability :

Critical Analysis of Evidence

Biological Activity

Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate is a synthetic compound belonging to the indole family. Indoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in various fields.

- IUPAC Name : Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate

- Molecular Formula : C15H20N4O2

- CAS Number : 2089255-51-4

Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate exhibits its biological activity primarily through interactions with various molecular targets. The azido group enhances its reactivity, allowing for potential modifications that can influence biological outcomes.

Target Interactions

Indole derivatives often interact with:

- Enzymes : Inhibiting or activating specific enzymes involved in metabolic pathways.

- Receptors : Modulating receptor activity, particularly in neurotransmission and hormonal regulation.

Biochemical Pathways

The compound's biological effects may involve several key biochemical pathways:

- Cellular Signaling : Modulation of signaling pathways that govern cell proliferation and apoptosis.

- Antimicrobial Activity : Potential inhibition of bacterial and fungal growth, as seen in related indole derivatives.

- Anticancer Properties : Indole compounds have been studied for their ability to induce apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have shown that related indole derivatives exhibit significant antimicrobial properties. For instance:

- Compounds with similar structures demonstrated effective inhibition against various bacterial strains (e.g., E. coli, S. aureus) with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Anticancer Studies

Research indicates that indole derivatives can exhibit cytotoxic effects on cancer cell lines:

- An investigation into the cytotoxicity of related compounds revealed IC50 values as low as 1.5 µM against mouse lymphoma cells . This suggests that tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate may also possess similar anticancer properties.

Case Studies

Several case studies highlight the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.